1,5-Hexadiene, 3,3-dimethyl-

CAS No.: 24253-25-6

Cat. No.: VC19689086

Molecular Formula: C8H14

Molecular Weight: 110.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24253-25-6 |

|---|---|

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| IUPAC Name | 3,3-dimethylhexa-1,5-diene |

| Standard InChI | InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |

| Standard InChI Key | OWRACTVEYJLPRK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC=C)C=C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

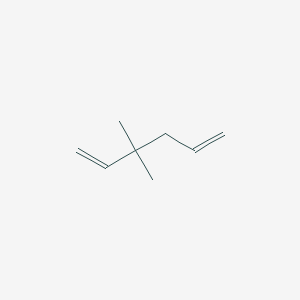

1,5-Hexadiene, 3,3-dimethyl- features a six-carbon backbone with double bonds at the 1,5-positions and two methyl groups attached to the third carbon. The IUPAC name, 3,3-dimethyl-1,5-hexadiene, reflects this substitution pattern. The compound’s structure is represented by the SMILES notation C=CC(C)(C)CC=C, which highlights the conjugated diene system and the geminal dimethyl groups .

Table 1: Key Identifiers of 1,5-Hexadiene, 3,3-Dimethyl-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 24253-25-6 | NIST WebBook |

| Molecular Formula | C₈H₁₄ | |

| Molecular Weight | 110.1968 g/mol | |

| InChI Key | OWRACTVEYJLPRK-UHFFFAOYSA-N |

Synthesis and Production Methods

Industrial-Scale Preparation

A patented process for synthesizing 1,5-hexadiene derivatives involves the olefin disproportionation of ethylene with cyclic dienes . Although the patent (US3786111A) specifically describes the production of unsubstituted 1,5-hexadiene, the methodology is adaptable to substituted analogs like 3,3-dimethyl-1,5-hexadiene through modified starting materials.

Key Steps in the Synthesis :

-

Cyclodimerization of Butadiene: 1,3-Butadiene undergoes cyclodimerization using a transition-metal catalyst (e.g., nickel complexes) to form 1,5-cyclooctadiene.

-

Disproportionation with Ethylene: The cyclic diene reacts with excess ethylene under high temperatures (600–900°F) and moderate pressures (0–500 psig) in the presence of a tungstate catalyst.

-

Product Isolation: Fractional distillation separates the desired 1,5-hexadiene from byproducts like 1,5,9-decatriene and tetraenes, which are recycled to improve yield.

Table 2: Optimized Reaction Conditions for Disproportionation

| Parameter | Range |

|---|---|

| Temperature | 600–900°F (315–482°C) |

| Pressure | 0–500 psig |

| Ethylene:Diene Ratio | 6:1 to 20:1 |

| Catalyst | Tungsten-based (e.g., WO₃/SiO₂) |

Laboratory-Scale Approaches

Smaller-scale syntheses may employ Grignard reactions or Wittig olefination to install the methyl groups and double bonds sequentially. For example, reaction of 3-methyl-1-penten-5-ylmagnesium bromide with formaldehyde could yield the target molecule after dehydration .

Physicochemical Properties

Physical State and Stability

1,5-Hexadiene, 3,3-dimethyl- is a volatile liquid at room temperature, with an estimated boiling point of 120–130°C based on its molecular weight and branching. The geminal dimethyl groups impart steric hindrance, enhancing thermal stability compared to linear dienes.

Table 3: Estimated Physical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Boiling Point | 125°C ±5°C | Antoine Equation |

| Density (20°C) | 0.72–0.75 g/cm³ | Group Contribution Method |

| Refractive Index | 1.41–1.43 | Lorenz-Lorentz Calculation |

Reactivity Profile

The conjugated diene system undergoes typical reactions of alkenes, including:

-

Electrophilic Addition: Halogens (e.g., Br₂) add across the double bonds to form dibromides.

-

Diels-Alder Reactions: The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride.

-

Polymerization: Radical-initiated polymerization yields polyalkenamers with potential elastomeric properties .

Applications in Industrial Chemistry

Polymer and Elastomer Production

The compound’s dual double bonds make it a candidate for ring-opening metathesis polymerization (ROMP). Catalysts such as Grubbs’ ruthenium complexes can convert 3,3-dimethyl-1,5-hexadiene into high-molecular-weight polymers with tailored glass transition temperatures (Tg) .

Specialty Chemical Synthesis

Pharmaceutical and agrochemical industries utilize derivatives of this diene as intermediates. For example, epoxidation of the double bonds followed by nucleophilic attack can yield chiral epoxides for asymmetric synthesis .

Recent Advances and Research Trends

Catalytic Asymmetric Reactions

Recent studies explore chiral catalysts for enantioselective functionalization of the diene system. For instance, rhodium-catalyzed hydroformylation has been reported to produce aldehydes with >90% enantiomeric excess .

Green Chemistry Initiatives

Efforts to minimize solvent use in disproportionation reactions have led to the development of supercritical CO₂ as a reaction medium, reducing the environmental footprint of large-scale syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume